molecular formula C14H12N4O2S B13128234 N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide

N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide

Cat. No.: B13128234
M. Wt: 300.34 g/mol
InChI Key: RAEFCQIWBPGSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, which is a nitrogen-containing aromatic ring, fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Hydroxylation and Amination: The hydroxyl group is introduced via a hydroxylation reaction, and the amino group is added through an amination reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline and thiazole derivatives.

Scientific Research Applications

N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir (an antiretroviral drug).

Uniqueness

N-(8-Hydroxy-4-(thiazol-5-ylamino)quinolin-2-yl)acetamide is unique due to its combined quinoline and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-[8-hydroxy-4-(1,3-thiazol-5-ylamino)quinolin-2-yl]acetamide

InChI

InChI=1S/C14H12N4O2S/c1-8(19)16-12-5-10(17-13-6-15-7-21-13)9-3-2-4-11(20)14(9)18-12/h2-7,20H,1H3,(H2,16,17,18,19)

InChI Key

RAEFCQIWBPGSIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)NC3=CN=CS3

Origin of Product

United States

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